molecular formula C9H15N3 B13283991 ({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine

({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine

Cat. No.: B13283991
M. Wt: 165.24 g/mol
InChI Key: IVFNLDRXCOWRDF-UHFFFAOYSA-N
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Description

({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine is unique due to its specific structural features and the range of biological activities it exhibits. Unlike some similar compounds, it has shown potential in multiple therapeutic areas, making it a versatile candidate for further research and development .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-ylmethyl)ethanamine

InChI

InChI=1S/C9H15N3/c1-2-10-6-9-11-7-4-3-5-8(7)12-9/h10H,2-6H2,1H3,(H,11,12)

InChI Key

IVFNLDRXCOWRDF-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=C(N1)CCC2

Origin of Product

United States

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